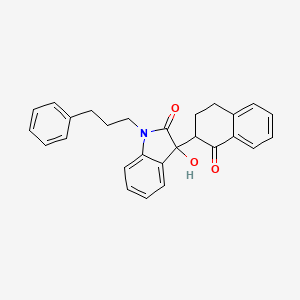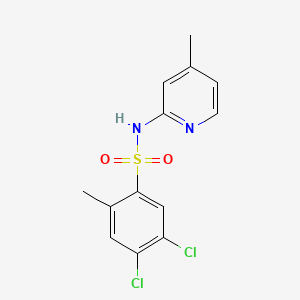
4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone is an organic compound that belongs to the furanone family This compound is characterized by its unique structure, which includes a furan ring substituted with hydroxy and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone can be achieved through several synthetic routes. One common method involves the reaction of furfural with phenylacetic acid in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The furan ring can be reduced to a tetrahydrofuran ring using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(2-furylmethyl)-5-oxo-3,5-diphenyl-2(5H)-furanone.
Reduction: Formation of 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-tetrahydrofuran.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer effects may involve the inhibition of specific enzymes and signaling pathways that are crucial for cancer cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)furfural: Another furan derivative with similar structural features but different functional groups.
Furfural: A simpler furan compound that serves as a precursor for many furan derivatives.
2,5-Dimethylfuran: A furan derivative with methyl groups instead of phenyl groups.
Uniqueness
4-(2-furylmethyl)-5-hydroxy-3,5-diphenyl-2(5H)-furanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C21H16O4 |
|---|---|
Peso molecular |
332.3 g/mol |
Nombre IUPAC |
4-(furan-2-ylmethyl)-5-hydroxy-3,5-diphenylfuran-2-one |
InChI |
InChI=1S/C21H16O4/c22-20-19(15-8-3-1-4-9-15)18(14-17-12-7-13-24-17)21(23,25-20)16-10-5-2-6-11-16/h1-13,23H,14H2 |
Clave InChI |
RPCDPQBLABHKFJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(OC2=O)(C3=CC=CC=C3)O)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-ethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B13371335.png)



![6-(2,4-Dimethoxyphenyl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371358.png)
![1-[4-(difluoromethoxy)phenyl]-5-ethyl-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371363.png)

![4-[4-(4-Pyridinyl)-6-(3,4,5-trimethoxyphenyl)-2-pyrimidinyl]morpholine](/img/structure/B13371383.png)
![6-(2-Methoxyethyl)-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7-dihydropyrrolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidine-5,8-dione](/img/structure/B13371389.png)

![2-Hydroxy-3-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B13371406.png)
![N-{2-[(1-adamantylcarbonyl)amino]ethyl}-2-pyrazinecarboxamide](/img/structure/B13371412.png)
![6-(1-Adamantyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371416.png)

